

Spectroscopic Profile of Isoanthricin (Deoxypodophyllotoxin): A Technical Guide

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Compound of Interest		
Compound Name:	Isoanthricin	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **isoanthricin**, a lignan natural product. It has been determined that "**isoanthricin**" is a less common synonym for deoxypodophyllotoxin, a compound of significant interest due to its biological activities, including cytotoxic and antitumor properties. Deoxypodophyllotoxin is a precursor for the semisynthesis of etoposide and teniposide, two widely used anticancer drugs. This guide will present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for deoxypodophyllotoxin, along with detailed experimental protocols to aid in its identification and characterization.

Chemical Structure

Compound Name: Deoxypodophyllotoxin (also known as Anthricin or **Isoanthricin**) CAS Number: 19186-35-7 Chemical Formula: C₂₂H₂₂O₇ Molecular Weight: 398.41 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for deoxypodophyllotoxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Deoxypodophyllotoxin (CDCl₃, 600 MHz)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.82	S	H-5'	
6.57	S	H-8'	
6.39	S	2H	H-2', H-6'
5.95	d	1.2	OCH ₂ O
5.94	d	1.2	OCH ₂ O
4.60	d	3.4	H-1
4.41	t	7.8	H-4a
3.89	dd	9.0, 3.4	H-4e
3.81	S	6H	3', 5'-OCH₃
3.78	S	3H	4'-OCH₃
3.29	dd	14.5, 4.8	H-2
2.89	m	H-3	

Table 2: ¹³C NMR Spectroscopic Data for Deoxypodophyllotoxin (CDCl₃)



Chemical Shift (δ) ppm	Assignment
175.2	C=O
147.5	C-6'
147.2	C-7'
147.0	C-3', C-5'
136.9	C-4'
134.5	C-1'
131.9	C-5a'
128.5	C-8a'
110.1	C-8'
108.3	C-5'
106.6	C-2', C-6'
101.2	OCH ₂ O
72.5	C-4
60.8	4'-OCH₃
56.2	3', 5'-OCH₃
45.9	C-1
43.8	C-2
38.7	C-3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Deoxypodophyllotoxin



m/z	Interpretation
398	[M] ⁺
383	[M - CH₃] ⁺
243	
230	
215	
181	
168	_
153	-

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Deoxypodophyllotoxin

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450	O-H stretch (if hydrated)
~2900	C-H stretch (aromatic and aliphatic)
~1770	C=O stretch (y-lactone)
~1630	C=C stretch (aromatic)
~1500, 1485	C=C stretch (aromatic)
~1240	C-O stretch (ether)
~1040, 930	O-CH ₂ -O stretch (methylenedioxy)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of deoxypodophyllotoxin (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a



5 mm NMR tube for analysis.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified deoxypodophyllotoxin is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The analysis can be performed in positive ion mode.

LC-MS/MS Conditions: For more detailed analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid) and an organic solvent like methanol or acetonitrile is typical.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MS/MS Analysis: Fragmentation of the parent ion is performed to obtain characteristic daughter ions, which aids in structural confirmation.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the purified deoxypodophyllotoxin is finely ground with dry potassium bromide (KBr)



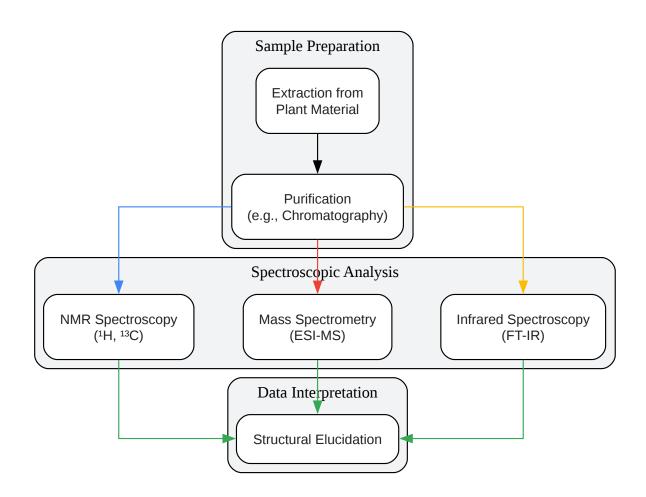
and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **isoanthricin** (deoxypodophyllotoxin).





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